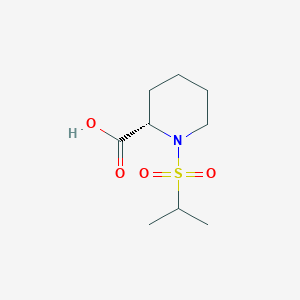
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Vue d'ensemble
Description
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₅NO₄S
- Molecular Weight : 215.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of GABA Uptake : Studies show that derivatives of this compound can act as inhibitors of gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission regulation in the central nervous system .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, indicating potential use in treating infections .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
The biological activities are primarily attributed to the compound's ability to interact with specific receptors and enzymes:
- GABA Transporters : The compound's structural features allow it to inhibit GABA transporters (GAT), leading to increased GABA levels in the synaptic cleft, which enhances inhibitory neurotransmission .
- Inflammatory Pathways : It has been shown to modulate inflammatory pathways by inhibiting cytokine release, thus reducing inflammation in various models .
Case Study 1: GABA Uptake Inhibition
A series of studies evaluated the GABA uptake inhibition properties of various derivatives of this compound. Results indicated that certain derivatives exhibited significantly higher inhibition rates compared to standard drugs like tiagabine, showcasing their potential as therapeutic agents for anxiety and seizure disorders.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated promising activity, particularly against resistant strains.
Case Study 3: Anti-inflammatory Effects
Research involving carrageenan-induced edema models demonstrated that the compound significantly reduced inflammation markers compared to control groups.
Propriétés
IUPAC Name |
(2S)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















